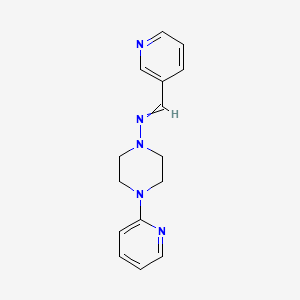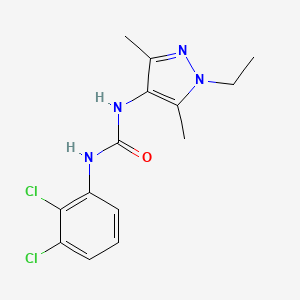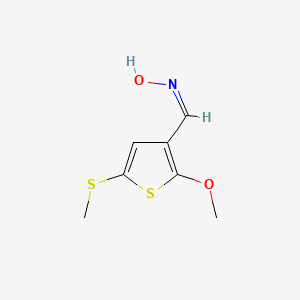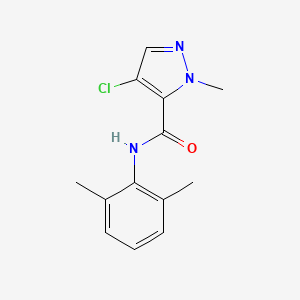
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "CDC7 inhibitor" and is a potent inhibitor of the cell division cycle 7-related protein kinase (CDC7). CDC7 is a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. The inhibition of CDC7 by this compound has shown promising results in cancer research, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of CDC7, which is a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. The inhibition of CDC7 by this compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide are still being studied. However, it has been found that this compound has a high affinity for CDC7 and inhibits its activity, leading to the induction of DNA damage and cell cycle arrest in cancer cells.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments are its high potency and specificity towards CDC7. This compound has shown promising results in cancer research, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the research on 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in cancer therapy.
2. Studies to determine the potential applications of this compound in other fields, such as neurodegenerative diseases.
3. Development of new analogs of this compound with improved potency and specificity towards CDC7.
4. Studies to determine the potential side effects of this compound and its toxicity in vivo.
5. Studies to determine the potential interactions of this compound with other drugs and their effects on its activity.
Conclusion:
In conclusion, 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has shown promising results in cancer research. The inhibition of CDC7 by this compound has been found to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy. Further studies are needed to determine the safety and efficacy of this compound in vivo and its potential applications in other fields.
合成方法
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process. The first step involves the synthesis of 2,6-dimethylphenylhydrazine, which is then reacted with ethyl 4-chloroacetoacetate to form the corresponding pyrazoline. The pyrazoline is then treated with hydroxylamine hydrochloride to form the corresponding oxime, which is further reacted with methyl chloroformate to form the final product.
科学研究应用
The potential applications of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research are vast. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells. The inhibition of CDC7 by this compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-5-4-6-9(2)11(8)16-13(18)12-10(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCVMSOTZMNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)

![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
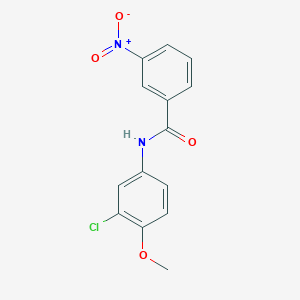
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)

